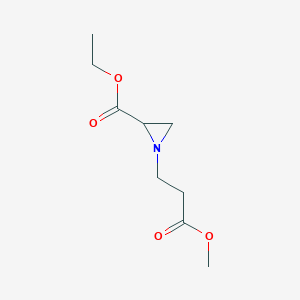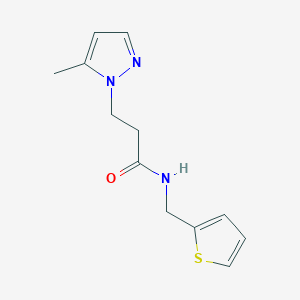
5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione, also known as NBID, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. NBID is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure, which makes it highly reactive and versatile in terms of its chemical properties.
科学研究应用
5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various scientific research fields such as organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of other compounds with potential biological activities. In medicinal chemistry, 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In biochemistry, 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential use as a tool for studying the mechanism of action of various enzymes and proteins.
作用机制
The mechanism of action of 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of various enzymes such as tyrosinase, which is involved in the production of melanin, and acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of various proteins such as beta-amyloid, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione can inhibit the growth of various cancer cells such as breast cancer cells, lung cancer cells, and colon cancer cells. 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases such as arthritis and cardiovascular disease.
实验室实验的优点和局限性
5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including its ease of synthesis, stability, and versatility in terms of its chemical properties. However, 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione also has some limitations, including its low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for further research on 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione. One potential direction is to study the structure-activity relationship of 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione and its derivatives to identify compounds with improved biological activities. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione in vivo to determine its potential use as a drug candidate. Additionally, further studies are needed to elucidate the mechanism of action of 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione and its potential applications in the treatment of various diseases.
合成方法
The synthesis of 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 3-nitrobenzoyl chloride with phthalimide in the presence of a base such as triethylamine. The resulting product is then hydrolyzed with sodium hydroxide to yield 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione as a white crystalline solid. This method has been widely used in the laboratory for the preparation of 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione in large quantities.
属性
IUPAC Name |
5-(3-nitrobenzoyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O5/c18-13(8-2-1-3-10(6-8)17(21)22)9-4-5-11-12(7-9)15(20)16-14(11)19/h1-7H,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHXKQLGVUDBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817400 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![propyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5206999.png)

![1-phenyl-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207010.png)
![{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-bromophenoxy}acetic acid](/img/structure/B5207013.png)
![5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5207018.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207020.png)
![ethyl 4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5207029.png)

![N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B5207039.png)
![2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5207044.png)
![1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5207063.png)
![3-(4-methoxyphenyl)-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5207069.png)